1-[(2-Methoxyphenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine
CAS No.:
VCID: VC8509557
Molecular Formula: C22H28N2O5
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.
![1-[(2-Methoxyphenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine -](/images/structure/VC8509557.png)
Description |
1-[(2-Methoxyphenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine is a complex organic compound with a molecular formula of C22H28N2O5. This compound belongs to the piperazine class, which is known for its diverse pharmacological activities. The structure of this compound includes a piperazine ring substituted with a 2-methoxyphenylmethyl group and a 3,4,5-trimethoxybenzoyl group. Synthesis and PreparationThe synthesis of 1-[(2-Methoxyphenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine typically involves multiple steps, including the formation of the piperazine core and the introduction of the 2-methoxyphenylmethyl and 3,4,5-trimethoxybenzoyl groups. This process may involve reactions such as alkylation and acylation to attach these groups to the piperazine ring. Biological Activity and Research FindingsWhile specific biological activity data for 1-[(2-Methoxyphenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine is limited, compounds within the piperazine class are known for their potential in various therapeutic areas, including central nervous system disorders and cancer research. The presence of the 3,4,5-trimethoxybenzoyl group may confer additional biological properties due to its structural similarity to compounds known for their pharmacological activities. Comparison with Related CompoundsOther compounds in the piperazine class, such as 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine, have been studied for their chemical properties and potential applications. These compounds often exhibit diverse biological activities due to the variability in their substituents.
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Product Name | 1-[(2-Methoxyphenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine | |||||||||
Molecular Formula | C22H28N2O5 | |||||||||
Molecular Weight | 400.5 g/mol | |||||||||
IUPAC Name | [4-[(2-methoxyphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |||||||||
Standard InChI | InChI=1S/C22H28N2O5/c1-26-18-8-6-5-7-16(18)15-23-9-11-24(12-10-23)22(25)17-13-19(27-2)21(29-4)20(14-17)28-3/h5-8,13-14H,9-12,15H2,1-4H3 | |||||||||
Standard InChIKey | DXHWXOWVCFRSHC-UHFFFAOYSA-N | |||||||||
Canonical SMILES | COC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |||||||||
PubChem Compound | 1116488 | |||||||||
Last Modified | Aug 20 2023 |
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